(1S)-2-azido-1-(3-bromophenyl)ethanol
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Overview
Description
(1S)-2-azido-1-(3-bromophenyl)ethanol is an organic compound characterized by the presence of an azido group (-N₃) and a bromophenyl group attached to an ethanol backbone
Scientific Research Applications
(1S)-2-azido-1-(3-bromophenyl)ethanol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s azido group can be used in click chemistry to create bioactive molecules.
Biological Studies: It can be used to study the effects of azido and bromophenyl groups on biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-azido-1-(3-bromophenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-bromobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Azidation: The hydroxyl group is then converted to an azido group using a reagent like sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1S)-2-azido-1-(3-bromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of 2-azido-1-(3-bromophenyl)acetone
Reduction: Formation of 2-amino-1-(3-bromophenyl)ethanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of (1S)-2-azido-1-(3-bromophenyl)ethanol involves its functional groups:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole rings.
Bromophenyl Group:
Hydroxyl Group: The hydroxyl group can be involved in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol: Similar in structure but contains a chloro group instead of an azido group and difluorophenyl instead of bromophenyl.
Isochroman Compounds: These compounds share a similar aromatic structure but differ in their functional groups and overall reactivity.
Uniqueness
(1S)-2-azido-1-(3-bromophenyl)ethanol is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(1S)-2-azido-1-(3-bromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQHFRJCZVWHZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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